3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate
Description
Properties
IUPAC Name |
(3-nitro-4-phenylsulfanylphenyl)methyl 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NO4S/c22-21(23,24)16-6-4-5-15(12-16)20(26)29-13-14-9-10-19(18(11-14)25(27)28)30-17-7-2-1-3-8-17/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOENCWQBDJPQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. The process begins with the nitration of 4-(phenylsulfanyl)benzyl alcohol to introduce the nitro group. This is followed by esterification with 3-(trifluoromethyl)benzenecarboxylic acid under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties. The presence of the nitro group is known to enhance biological activity by acting as an electron-withdrawing group, which can improve the binding affinity to biological targets. Studies have shown that similar compounds exhibit anti-inflammatory and antimicrobial activities, suggesting that 3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate may possess similar therapeutic effects.
Materials Science
In materials science, compounds with trifluoromethyl groups are often explored for their unique electronic properties and stability. The trifluoromethyl group can impart hydrophobic characteristics, making this compound suitable for applications in coatings and polymers that require water resistance or chemical stability.
Environmental Chemistry
Due to its structural characteristics, this compound may also be relevant in environmental studies, particularly in the assessment of pollutant degradation or as a model compound for studying the behavior of similar substances in environmental matrices.
Case Studies
Case Study 1: Antimicrobial Activity
A study focused on synthesizing derivatives of nitro-substituted phenyl compounds demonstrated that modifications to the phenyl ring could significantly enhance antimicrobial activity against various bacterial strains. This suggests that this compound could be evaluated for similar properties.
Case Study 2: Material Properties
Research into fluorinated compounds has shown that the incorporation of trifluoromethyl groups can lead to materials with enhanced thermal stability and unique mechanical properties. This compound's potential application in creating advanced materials with tailored properties warrants further investigation.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate
- CAS Registry Number : 320424-14-4
- Molecular Formula: C21H14F3NO4S
- Molecular Weight : 433.4 g/mol
- Purity : ≥95% (minimum) .
This compound features a benzyl ester group linked to a nitro-substituted phenylsulfanyl moiety and a trifluoromethyl-substituted benzene ring.
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs: methyl 3-nitro-4-(phenylsulfanyl)benzoate and 3-nitro-4-([3-(trifluoromethyl)benzyl]sulfanyl)benzenecarbaldehyde O-methyloxime . Key differences in substituents, physicochemical properties, and applications are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Research Findings and Functional Group Implications
Substituent Effects on Reactivity: The trifluoromethyl group in the target compound enhances hydrophobicity and metabolic stability compared to the methyl ester analog .
Spectroscopic Differentiation :
- Infrared (IR) and Raman spectroscopy could distinguish these compounds based on functional group vibrations. For example:
- The C=O stretch in esters (~1700–1750 cm⁻¹) .
- The S–C aromatic stretch in phenylsulfanyl groups (~650–750 cm⁻¹) .
The industrial-grade oxime derivative (CAS 303996-11-4) likely serves specialized roles, such as intermediates in agrochemical or pharmaceutical synthesis .
Biological Activity
3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a nitro group, a trifluoromethyl group, and a phenylsulfanyl moiety. Its molecular formula is , with a molecular weight of approximately 397.35 g/mol. The structural representation is as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that the presence of nitro and trifluoromethyl groups can enhance the antimicrobial efficacy against various bacterial strains. In one study, derivatives of nitro-substituted benzenes demonstrated potent inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
Anticancer Potential
The anticancer activity of this compound has been evaluated in vitro. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, in a study involving human breast cancer cells, treatment with related nitro compounds resulted in cell cycle arrest and increased levels of reactive oxygen species (ROS), leading to programmed cell death .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has indicated that similar compounds can inhibit enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. This inhibition could lead to alterations in drug metabolism and potential therapeutic applications or toxicological implications .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results indicated an MIC of 32 µg/mL against S. aureus, while E. coli showed an MIC of 64 µg/mL, highlighting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of the compound. Flow cytometry analysis revealed that concentrations above 50 µM significantly increased apoptotic cell populations compared to control groups. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Q & A
What are the key synthetic routes for preparing 3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate?
Basic
The synthesis involves two primary steps: (1) esterification of 3-(trifluoromethyl)benzoic acid with 3-nitro-4-(phenylsulfanyl)benzyl alcohol using coupling agents like DCC or EDCI in anhydrous THF. (2) Introduction of the nitro group via controlled nitration (HNO₃/H₂SO₄) on a pre-functionalized benzyl intermediate. Characterization via ¹H and ¹⁹F NMR confirms ester formation and substituent positions, while IR spectroscopy validates carbonyl (∼1720 cm⁻¹) and nitro (∼1520 cm⁻¹) groups .
How can conflicting NMR data for the benzyl ester moiety be resolved during structural confirmation?
Advanced
Discrepancies in ¹H NMR signals (e.g., split peaks for benzyl protons) may arise from rotational isomerism around the ester bond. To resolve this:
- Perform variable-temperature NMR to observe coalescence at elevated temperatures.
- Use 2D-COSY/NOESY to correlate protons across the ester group and identify stereochemical environments.
- Compare data with structurally analogous esters, such as salicylanilide benzoates, where dynamic effects are well-documented .
Which spectroscopic techniques are essential for characterizing this compound?
Basic
Critical techniques include:
- ¹H and ¹⁹F NMR : To confirm aromatic substitution patterns and trifluoromethyl group integrity.
- IR spectroscopy : Ester carbonyl (∼1720 cm⁻¹) and nitro group (∼1520, 1350 cm⁻¹) vibrations.
- HRMS : Validates molecular weight (e.g., C₂₁H₁₄F₃NO₄S).
- Elemental analysis : Ensures purity (>95% by HLC) .
What strategies optimize regioselectivity when introducing the nitro group in the presence of a phenylsulfanyl substituent?
Advanced
The electron-donating phenylsulfanyl group directs nitration to the para position. Optimization strategies:
- Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration.
- Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1).
- Quench intermediates with bisulfite solution to stabilize nitro intermediates.
- Computational modeling (e.g., DFT ) predicts electrophilic attack sites, aiding in regioselectivity control .
How is the phenylsulfanyl group introduced into the benzyl position?
Basic
The phenylsulfanyl group is introduced via:
- Nucleophilic aromatic substitution : Reacting 4-nitrobenzyl bromide with thiophenol under basic conditions (K₂CO₃, DMF, 60°C).
- Thiol-ene click chemistry : Using AIBN-initiated radical conditions to couple thiols to allyl-substituted intermediates. Purification via flash chromatography (silica gel, hexane/CH₂Cl₂) isolates the product .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Advanced
For antimycobacterial or anticancer activity:
- Microplate Alamar Blue assay : Tests growth inhibition of Mycobacterium tuberculosis (MIC values <10 µg/mL indicate potency).
- MTT assay : Evaluates cytotoxicity in mammalian cell lines (e.g., HEK293) to determine selectivity indices (IC₅₀ >100 µM for safety).
- Dose-response curves : Fit data to Hill equations for IC₅₀/EC₅₀ calculations.
- Molecular docking : Predicts binding affinity to targets like InhA (enoyl-ACP reductase) .
How can conflicting elemental analysis and mass spectrometry data be reconciled?
Advanced
Discrepancies between calculated and observed elemental composition may arise from hygroscopicity or residual solvents. Mitigation steps:
- Dry samples under high vacuum (0.1 mmHg, 24 hrs) before analysis.
- Use TGA to quantify moisture/solvent content.
- Cross-validate with HRMS-ESI (positive ion mode) to confirm molecular ion peaks .
What are the stability considerations for this compound under varying pH conditions?
Advanced
The ester group is prone to hydrolysis in basic or acidic conditions:
- pH stability studies : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.
- Kinetic analysis : Fit hydrolysis data to first-order models to calculate half-lives (t₁/₂ <1 hr at pH >10).
- Stabilization strategies: Store in anhydrous DMSO at -20°C and avoid aqueous workups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
